Cas no 929286-62-4 (N-(2,2,2-Trifluoroethyl)aniline hydrochloride)

N-(2,2,2-Trifluoroethyl)aniline hydrochloride is a fluorinated organic compound featuring an aniline moiety substituted with a trifluoroethyl group, subsequently converted to its hydrochloride salt for enhanced stability and handling. The trifluoroethyl group imparts unique electronic and steric properties, making this compound valuable in pharmaceutical and agrochemical research as a versatile intermediate. Its hydrochloride form ensures improved solubility in polar solvents, facilitating reactions in synthetic applications. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which is advantageous in drug discovery. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its structural and reactivity profile.
N-(2,2,2-Trifluoroethyl)aniline hydrochloride structure
929286-62-4 structure
Product Name:N-(2,2,2-Trifluoroethyl)aniline hydrochloride
CAS No:929286-62-4
MF:C8H9ClF3N
MW:211.611971616745
CID:873486
PubChem ID:20446122
Update Time:2025-06-28

N-(2,2,2-Trifluoroethyl)aniline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(2,2,2-TRIFLUOROETHYL)BENZENAMINE HYDROCHLORIDE
    • N-(2,2,2-trifluoroethyl)aniline hydrochloride
    • Benzenamine, N-(2,2,2-trifluoroethyl)-, hydrochloride
    • F9995-0049
    • N-(2,2,2-trifluoroethyl)aniline;hydrochloride
    • EN300-1265602
    • 929286-62-4
    • AKOS026677216
    • N-(2,2,2-Trifluoroethyl)aniline hydrochloride
    • Inchi: 1S/C8H8F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5,12H,6H2;1H
    • InChI Key: SZBQCJLKOQCTRW-UHFFFAOYSA-N
    • SMILES: Cl.FC(CNC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 211.0375615g/mol
  • Monoisotopic Mass: 211.0375615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12

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Additional information on N-(2,2,2-Trifluoroethyl)aniline hydrochloride

Introduction to N-(2,2,2-Trifluoroethyl)aniline Hydrochloride (CAS No. 929286-62-4)

N-(2,2,2-Trifluoroethyl)aniline hydrochloride, identified by its CAS number 929286-62-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of aniline derivatives, which have garnered considerable attention due to their diverse applications in medicinal chemistry and drug development. The introduction of fluorine atoms into the molecular structure enhances its pharmacological properties, making it a valuable candidate for further research and development.

The molecular structure of N-(2,2,2-Trifluoroethyl)aniline hydrochloride consists of a benzene ring substituted with an 2,2,2-Trifluoroethyl group and an amino group, which is further protonated to form the hydrochloride salt. This modification imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of fluorine atoms is particularly noteworthy, as fluorine can significantly alter the metabolic stability, lipophilicity, and binding affinity of a compound.

In recent years, there has been a growing interest in fluorinated anilines due to their potential as bioactive molecules. Research has demonstrated that the introduction of fluorine can enhance the metabolic stability of drugs by resisting degradation by enzymes such as cytochrome P450. Additionally, fluorinated compounds often exhibit improved binding affinity to biological targets, leading to more effective therapeutic outcomes. N-(2,2,2-Trifluoroethyl)aniline hydrochloride is no exception and has shown promise in various preclinical studies.

One of the most compelling aspects of N-(2,2,2-Trifluoroethyl)aniline hydrochloride is its potential application in the development of novel pharmaceuticals. The compound's unique structure makes it a versatile scaffold for designing molecules with specific pharmacological activities. For instance, studies have explored its use in the synthesis of kinase inhibitors, where the fluorinated aniline moiety plays a crucial role in modulating enzyme activity. The ability to fine-tune the electronic properties of the molecule allows for the development of highly selective drugs with reduced off-target effects.

The synthesis of N-(2,2,2-Trifluoroethyl)aniline hydrochloride involves several key steps that highlight its complexity and the expertise required for its production. The process typically begins with the reaction of 2,2,2-trifluoroethyl Grignard reagent with aniline derivatives under controlled conditions. This reaction forms the intermediate trifluoromethylated aniline, which is then converted into the hydrochloride salt through acidification. Each step requires precise control over reaction conditions to ensure high yield and purity.

The chemical properties of N-(2,2,2-Trifluoroethyl)aniline hydrochloride make it a valuable tool for researchers investigating new therapeutic agents. Its solubility profile allows for easy formulation into various delivery systems, enhancing its potential for clinical applications. Furthermore, its stability under different storage conditions makes it suitable for long-term research projects and industrial-scale production.

In conclusion, N-(2,2,2-Trifluoroethyl)aniline hydrochloride (CAS No. 929286-62-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique molecular structure and enhanced pharmacological properties make it a promising candidate for further exploration. As research continues to uncover new applications for fluorinated anilines, compounds like N-(2,2,2-Trifluoroethyl)aniline hydrochloride are likely to play a crucial role in shaping the future of drug discovery and development.

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